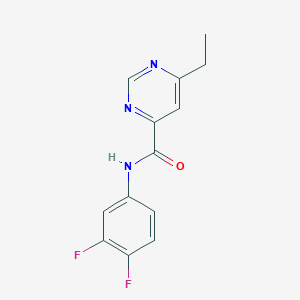![molecular formula C20H28FN5O B12237887 2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine](/img/structure/B12237887.png)
2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors.
Introduction of the Fluoro and Methyl Groups: These groups can be introduced via electrophilic substitution reactions.
Attachment of the Piperazine and Oxazole Moieties: This can be done through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl and piperazine moieties.
Reduction: Reduction reactions could target the oxazole ring or the pyrimidine core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyrimidine core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines, piperazines, and oxazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-chloro-6-methylpyrimidine
- 2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-bromo-6-methylpyrimidine
Uniqueness
The presence of the fluoro group in 2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C20H28FN5O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[[4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole |
InChI |
InChI=1S/C20H28FN5O/c1-13-17(21)18(23-19(22-13)20(2,3)4)26-9-7-25(8-10-26)12-15-11-16(27-24-15)14-5-6-14/h11,14H,5-10,12H2,1-4H3 |
InChI Key |
CZGPQSVOOBNRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)(C)C)N2CCN(CC2)CC3=NOC(=C3)C4CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile](/img/structure/B12237813.png)
![N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride](/img/structure/B12237816.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12237842.png)
![6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12237846.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12237849.png)
![2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12237856.png)
![3-fluoro-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12237867.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12237878.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12237895.png)
![2-Tert-butyl-4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12237896.png)
![N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine](/img/structure/B12237898.png)
![5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12237903.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12237905.png)
